4-(Furan-2-yl)-6-phenylpyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-14-16-11(10-5-2-1-3-6-10)9-12(17-14)13-7-4-8-18-13/h1-9H,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKUDJNZDQADCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509247 | |
| Record name | 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82619-71-4 | |
| Record name | 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20509247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Transformations of 4 Furan 2 Yl 6 Phenylpyrimidin 2 Amine
Foundational Synthetic Routes to Pyrimidine-Furan Conjugates
The construction of the 4-(furan-2-yl)-6-phenylpyrimidin-2-amine scaffold relies on established principles of pyrimidine (B1678525) synthesis, primarily involving the condensation of a three-carbon precursor with a guanidine (B92328) source.
Design Principles for Pyrimidine Scaffold Construction
The classical and most widely utilized approach for constructing the 2-aminopyrimidine (B69317) ring system is the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine. This strategy, known as the Remfry-Hull synthesis, allows for the direct incorporation of the 2-amino group and the formation of the pyrimidine heterocycle in a single step. The regiochemistry of the final product is dictated by the nature of the substituents on the 1,3-dicarbonyl precursor. For the synthesis of 4,6-disubstituted-2-aminopyrimidines, an α,β-unsaturated ketone, commonly known as a chalcone (B49325), serves as the ideal three-carbon building block. The reaction proceeds through a Michael addition of guanidine to the chalcone, followed by an intramolecular condensation and dehydration to yield the aromatic pyrimidine ring.
Condensation Reactions Utilizing Furan (B31954) and Phenyl Precursors
A primary and efficient method for synthesizing 4,6-disubstituted-2-aminopyrimidines involves the cyclocondensation of an appropriately substituted chalcone with guanidine hydrochloride. nih.gov In the context of this compound, the key precursor is (E)-1-(furan-2-yl)-3-phenylprop-2-en-1-one. This chalcone can be synthesized through a Claisen-Schmidt condensation of 2-acetylfuran and benzaldehyde under either acidic or basic conditions. wikipedia.org
The subsequent reaction of this furan-containing chalcone with guanidine hydrochloride, typically in the presence of a base such as sodium hydroxide or in a high-boiling solvent like dimethylformamide (DMF), leads to the formation of the target pyrimidine. The reaction mechanism involves the initial nucleophilic attack of guanidine on the β-carbon of the chalcone, followed by cyclization and subsequent aromatization to yield the stable 2-aminopyrimidine ring.
Table 1: Synthesis of 4,6-Disubstituted-2-aminopyrimidines from Chalcones and Guanidine
| Chalcone Precursor | Guanidine Source | Reaction Conditions | Product | Reference |
| (E)-1-(Furan-2-yl)-3-phenylprop-2-en-1-one | Guanidine hydrochloride | DMF, 50-60°C, 6-7 h | This compound | |
| Substituted Chalcones | Guanidine hydrochloride | Ethanolic NaOH, reflux | Substituted 4,6-diarylpyrimidin-2-amines | nih.gov |
| Substituted Chalcones | Guanidinium carbonate | DMF, reflux, 3 h | Substituted 2-Amino-4,6-diarylpyrimidines | rasayanjournal.co.in |
Multi-component Synthesis Strategies for Enhanced Efficiency
While the two-step synthesis involving chalcone formation and subsequent cyclization is robust, multi-component reactions (MCRs) offer a more streamlined and efficient approach to pyrimidine synthesis. One-pot methodologies that combine the aldehyde, ketone, and guanidine source in a single reaction vessel can significantly reduce reaction time and simplify purification processes. Although a specific multi-component synthesis for this compound from the basic building blocks has not been explicitly detailed in the reviewed literature, the general principles of MCRs for pyrimidine synthesis are well-established and could be adapted for this target molecule.
Advanced Synthetic Manipulations and Derivatization
The this compound scaffold possesses multiple sites for further chemical modification, allowing for the generation of a diverse library of derivatives. The pyrimidine ring, in particular, is amenable to various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-Catalyzed Cross-Coupling Reactions for Structural Diversification
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to modify the this compound core, provided a suitable handle, such as a halogen atom, is present on the pyrimidine ring.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide or triflate. For instance, a halogenated derivative of the title compound could be coupled with various aryl or heteroaryl boronic acids to introduce new substituents at specific positions on the pyrimidine ring. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. mdpi.comnih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. The 2-amino group of this compound could potentially undergo N-arylation or N-alkylation using this methodology. wikipedia.orgnih.govlibretexts.org The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand. nih.gov
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
| Reaction Type | Substrate | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Halogenated this compound | Aryl/heteroaryl boronic acid | Aryl/heteroaryl-substituted derivative |
| Buchwald-Hartwig | This compound | Aryl/alkyl halide or triflate | N-Aryl/N-alkyl derivative |
Nucleophilic Aromatic Substitution (NAS) on the Pyrimidine Ring
The pyrimidine ring is generally considered electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially when activated by electron-withdrawing groups or when a good leaving group is present. nih.govlibretexts.org While the 2-amino group in the title compound is an electron-donating group, the introduction of a suitable leaving group at the 4- or 6-position (if the phenyl or furan groups were replaced by a halogen, for example) would allow for the displacement by various nucleophiles.
Common nucleophiles used in SNAr reactions on pyrimidine rings include amines, alkoxides, and thiolates. The regioselectivity of the substitution is influenced by the electronic nature of the substituents on the ring and the reaction conditions. nih.gov
Electrophilic Aromatic Substitution (EAS) Regioselectivity on the Furan Ring
The furan ring within the this compound structure is a π-rich heterocycle, making it susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com Compared to benzene, furan is significantly more reactive towards electrophiles. chemicalbook.com The regioselectivity of these reactions is a critical aspect, dictating the structure of the resulting derivatives.
Electrophilic attack on the furan ring preferentially occurs at the C5 position (the α-position adjacent to the pyrimidine ring is C2, so the other α-position is C5). This preference is attributed to the superior stability of the carbocation intermediate, also known as a sigma complex or arenium ion, formed during the reaction. pearson.compearson.comonlineorganicchemistrytutor.com
When an electrophile attacks the C5 (α) position, the resulting positive charge can be delocalized over three resonance structures. Two of these structures involve the lone pair of electrons on the oxygen atom, which provides significant stabilization. chemicalbook.compearson.comonlineorganicchemistrytutor.com In contrast, an attack at the C4 (β) position results in a carbocation intermediate that is stabilized by only two resonance structures, with the oxygen atom being less effective at delocalizing the positive charge. chemicalbook.comquora.com The greater number of resonance contributors for the α-attack intermediate signifies a more stable and lower energy state, thus directing the substitution to that position. onlineorganicchemistrytutor.comquora.comyoutube.com
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan
| Position of Attack | Number of Resonance Structures for Sigma Complex | Stability of Intermediate | Preferred Product |
|---|---|---|---|
| C5 (α-position) | 3 | More stable | Major product |
This inherent regioselectivity is a key principle guiding the functionalization of the furan ring in this compound. Mild reaction conditions are typically sufficient for these substitutions due to the high reactivity of the furan ring. pearson.compearson.com
Generation of Analogues with Varied Substituents (e.g., Halogenation, Alkyl/Aryl Modifications)
The generation of analogues of this compound with diverse substituents is crucial for exploring structure-activity relationships in medicinal chemistry. These modifications often target the furan and phenyl rings.
Halogenation: Halogenation of the furan ring is a common modification. Following the principles of EAS regioselectivity, halogens like bromine will be directed primarily to the C5 position of the furan ring. pearson.compearson.com For instance, bromination can be achieved using mild reagents to yield 4-(5-bromofuran-2-yl)-6-phenylpyrimidin-2-amine. Computational and synthetic studies on related furan systems have explored the effects of halogen substitution on reactivity. researchgate.net
Alkyl/Aryl Modifications: Friedel-Crafts type reactions can introduce alkyl or aryl groups onto the furan ring, again primarily at the C5 position. However, the classic Friedel-Crafts conditions involving strong Lewis acids like AlCl₃ may lead to polymerization or ring-opening of the sensitive furan ring. ksu.edu.sa Therefore, milder catalysts and conditions are necessary. Modifications can also be introduced on the phenyl ring of the pyrimidine scaffold, typically through synthetic routes that utilize substituted benzaldehydes or acetophenones in the initial chalcone synthesis. ijres.orgpnrjournal.com This allows for the incorporation of a wide array of functional groups on the phenyl moiety.
Table 2: Examples of Synthetic Modifications for Analogue Generation
| Reaction Type | Reagent/Conditions | Target Site | Expected Product |
|---|---|---|---|
| Halogenation (Bromination) | Br₂ in dioxane | Furan C5-position | 4-(5-Bromofuran-2-yl)-6-phenylpyrimidin-2-amine |
Elucidation of Reaction Mechanisms and Kinetic Considerations
Understanding the reaction mechanisms and the factors that control reaction pathways is fundamental to the efficient synthesis of this compound and its derivatives.
Mechanistic Pathways of Key Synthetic Steps (e.g., Claisen-Schmidt, Cyclization)
The synthesis of this compound typically proceeds via a two-step process: a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction.
Claisen-Schmidt Condensation: This reaction involves the base-catalyzed condensation of an aromatic aldehyde (furan-2-carbaldehyde) with an aromatic ketone (acetophenone) to form an α,β-unsaturated ketone, known as a chalcone. pnrjournal.comresearchgate.netscispace.com
The mechanism proceeds as follows:
Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), removes an acidic α-proton from acetophenone to form a resonance-stabilized enolate ion. acs.org
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. acs.org
Aldol Addition: This attack forms an alkoxide intermediate.
Protonation & Dehydration: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol adduct). This intermediate readily undergoes base-catalyzed dehydration to form the stable, conjugated chalcone product: 1-(furan-2-yl)-3-phenylprop-2-en-1-one. acs.org
Cyclization to form the Pyrimidine Ring: The resulting chalcone is then reacted with a nitrogen-containing reagent, such as guanidine or urea, in the presence of a base to form the 2-aminopyrimidine ring. ijres.orgpnrjournal.com
The mechanism for cyclization with guanidine involves:
Michael Addition: The guanidine acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone.
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack occurs from a nitrogen atom of the guanidine moiety onto the carbonyl carbon of the chalcone.
Dehydration and Tautomerization: The resulting heterocyclic intermediate undergoes dehydration and tautomerization to yield the final aromatic 2-aminopyrimidine product, this compound. researchgate.netajchem-a.com
Information regarding a "Satos Fusion" mechanism in this specific synthetic context is not available in established chemical literature.
Thermodynamic and Kinetic Control in Pyrimidine Synthesis
The principles of thermodynamic versus kinetic control can influence the product distribution in chemical reactions where multiple pathways are possible. wikipedia.orgjackwestin.com
Kinetic Control: Under conditions of lower temperature and shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. masterorganicchemistry.comyoutube.comlibretexts.org
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established. Under these conditions, the most stable product, the thermodynamic product, will predominate. masterorganicchemistry.comyoutube.comlibretexts.org
In the context of pyrimidine synthesis from chalcones, these concepts can be relevant. For instance, if side reactions or isomerizations are possible during the cyclization step, the reaction conditions can be tuned to favor the desired, most stable aromatic pyrimidine product. By using higher temperatures, the system has enough energy to overcome various activation barriers, eventually settling in the lowest energy state, which corresponds to the thermodynamically favored this compound. wikipedia.orgjackwestin.com
Isotopic Labeling Studies for Mechanism Confirmation
Isotopic labeling is a powerful technique used to trace the pathway of atoms through a chemical reaction, thereby providing definitive evidence for a proposed mechanism. wikipedia.orgtaylorandfrancis.com In this method, one or more atoms in a reactant molecule are replaced with a heavier, stable isotope (e.g., ¹³C, ¹⁵N, or ²H). wikipedia.orgnih.gov The position of these isotopic labels in the final product can then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). wikipedia.org
For the synthesis of this compound, isotopic labeling could be employed to confirm several mechanistic details:
To verify the Michael addition step in the cyclization, the β-carbon of the chalcone could be labeled with ¹³C. Analysis of the final pyrimidine would show the ¹³C label at the C5 position of the pyrimidine ring.
To confirm the origin of the nitrogen atoms in the pyrimidine ring, guanidine labeled with ¹⁵N could be used. The resulting 2-aminopyrimidine would show the incorporation of the ¹⁵N labels in the ring and the exocyclic amino group, confirming that both ring nitrogens and the amino group originate from the guanidine molecule.
While specific isotopic labeling studies on this exact compound are not widely reported, this methodology is a standard and definitive tool for mechanistic elucidation in the synthesis of pyrimidines and other heterocyclic systems. nih.govbiorxiv.org
Molecular Recognition and Functional Modulation by 4 Furan 2 Yl 6 Phenylpyrimidin 2 Amine and Its Analogs
Investigation of Molecular Target Interactions (in vitro)
The therapeutic potential of chemical compounds is often rooted in their ability to interact with specific biological molecules, thereby modulating their function. For 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine and its related analogs, in vitro studies have been instrumental in elucidating their interactions with various molecular targets, primarily enzymes and other macromolecules, and their subsequent effects on cellular processes.
Analogs of this compound, which belong to the broader class of aminopyrimidines, have been investigated for their inhibitory activity against several key enzymes implicated in disease pathways.
Kinase Inhibition: Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov A series of furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives, which share structural similarities with the furan-pyrimidine core, were designed as VEGFR-2 inhibitors. nih.gov Several of these compounds demonstrated potent, dose-related inhibition of the VEGFR-2 kinase enzyme, with IC50 values in the nanomolar range, highlighting the potential of this scaffold for anti-angiogenic activity. nih.gov
FMS-like tyrosine kinase 3 (FLT3) is another important target, particularly in acute myeloid leukaemia (AML), where mutations can lead to uncontrolled cell proliferation. nih.gov Novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives have been developed as potent and selective FLT3 inhibitors. nih.gov One such compound, 12b, was shown to effectively diminish the phosphorylation of key downstream targets of FLT3, confirming its mechanism of action. nih.gov
| Compound Class | Target Kinase | Activity | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivatives (e.g., 21b, 21e) | VEGFR-2 | IC50 = 33.4 nM and 21 nM, respectively | nih.gov |
| 4-Azaaryl-N-phenylpyrimidin-2-amine derivative (12b) | FLT3 | Inhibited phosphorylation of downstream effectors | nih.gov |
| 4,6-diarylpyrimidin-2-amine derivative (12) | Aurora Kinase A (AURKA) | Selectively inhibited AURKA activity | nih.gov |
Other Enzyme Inhibition: The pyrimidine (B1678525) scaffold is also found in inhibitors of other enzyme classes. A series of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines were identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov
Furthermore, xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism whose overactivity leads to gout, has been a target for inhibitors containing furan (B31954) and pyrimidine motifs. nih.govnih.gov Various studies have explored derivatives such as rhodanine-based 4-(furan-2-yl)benzoic acids and pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety as xanthine oxidase inhibitors, with some compounds showing mixed-type inhibition and IC50 values in the low micromolar range. researchgate.netnbuv.gov.ua
The enzyme-inhibitory activities of these compounds often translate into effects at the cellular level, most notably the inhibition of cell proliferation, a cornerstone of anticancer research.
Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated significant anticancer properties. nih.gov For example, the Aurora kinase A inhibitor known as derivative 12 was found to reduce the clonogenicity of HCT116 human colon cancer cells. nih.gov Mechanistic studies revealed that this compound caused an accumulation of cells in the G2/M phase of the cell cycle and triggered apoptosis, or programmed cell death. nih.gov Similarly, the FLT3 inhibitor 12b demonstrated potent anti-proliferative action against the FLT3-ITD positive MV4-11 cell line and induced apoptosis. nih.gov
In the context of angiogenesis, a furo[2,3-d]pyrimidine-based derivative, compound 15b, showed the strongest inhibition of human umbilical vein endothelial cells (HUVEC) proliferation, with 99.5% inhibition at a 10 μM concentration. nih.gov This anti-proliferative effect on endothelial cells is consistent with its role as a VEGFR-2 inhibitor. nih.gov
| Compound/Derivative | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Derivative 12 (AURKA inhibitor) | HCT116 (Colon Cancer) | Reduced clonogenicity, G2/M cell cycle arrest, induced apoptosis | nih.gov |
| Compound 15b (VEGFR-2 inhibitor) | HUVEC (Endothelial Cells) | 99.5% proliferation inhibition at 10 µM | nih.gov |
| Compound 12b (FLT3 inhibitor) | MV4-11 (Leukemia) | Anti-proliferative action, induced apoptosis | nih.gov |
| Aminopyrimidine Derivatives (5h, 5j, 5k) | MRSA (Bacteria) | Inhibited biofilm formation (IC50 ~20-22 µM) | nih.gov |
The pyrimidine ring itself is a fundamental component of biological macromolecules, namely the nucleic acids DNA and RNA. nih.gov This inherent structural relationship suggests a potential for pyrimidine-based compounds to interact with these larger structures. The molecular recognition capabilities of functionalized pyrimidines are often driven by multiple hydrogen-bonding interactions. nih.gov
Crystal structure analysis of a close analog, 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, provides direct insight into these interactions at an atomic level. nih.govnih.gov In the crystalline state, molecules of this compound form dimers through hydrogen bonds. nih.govnih.gov These bonds occur between the nitrogen atoms of the pyrimidine ring and the hydrogen atoms of the amino group on an adjacent molecule. nih.govnih.gov This demonstrates the critical role of both the pyrimidine core and the 2-amino substituent in mediating specific intermolecular recognition events. nih.govnih.gov
Principles of Ligand-Target Binding Affinity
The furan moiety is an aromatic five-membered ring that can participate in several types of binding interactions. A key contribution observed in the crystal structure of the analog 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine is its involvement in π-π stacking. nih.govnih.gov The analysis revealed that the shortest distance between the centroids of the furan and pyrimidine rings of adjacent molecules is 3.489 Å. nih.govnih.gov This distance is characteristic of a π-π stacking interaction, where the electron clouds of the two aromatic rings interact favorably, contributing to the stability of the molecular assembly. nih.govnih.gov This type of interaction is common in the binding pockets of proteins and can be a significant driver of ligand affinity.
The central pyrimidine core, coupled with its 2-amino group, is a powerful mediator of molecular recognition, primarily through hydrogen bonding. nih.gov As seen in the crystal structure of its fluorinated analog, the pyrimidine nitrogens act as hydrogen bond acceptors, while the amino group provides hydrogen bond donors. nih.gov This allows for the formation of specific, directional interactions that are crucial for high-affinity binding to protein targets, such as the hinge region of a kinase. The planarity of the pyrimidine ring also facilitates favorable stacking interactions. nih.gov
The nature of the substituent on the phenyl ring can significantly modulate binding affinity. In studies of 4,6-diphenylpyrimidin-2-amine (B1348216) derivatives, quantitative structure-activity relationship (QSAR) calculations showed that hydrophobic substituents on the phenyl ring increased cytotoxic activity against cancer cells. nih.gov This suggests that the phenyl group likely binds in a hydrophobic pocket of its target protein, and increasing the hydrophobicity of this group enhances this favorable interaction, leading to greater affinity and biological effect. For instance, replacing hydrogen with a more hydrophobic group can lead to stronger van der Waals interactions and the displacement of water molecules from the binding site, which is energetically favorable.
Structure-Activity Relationship (SAR) Studies for Rational Design
The rational design of novel therapeutic agents based on the this compound scaffold is heavily reliant on a deep understanding of its structure-activity relationships (SAR). By systematically modifying the core structure and evaluating the resultant changes in biological activity, researchers can elucidate the key molecular features required for potent and selective functional modulation.
Positional and Electronic Effects of Substituents on Molecular Activity
The biological activity of pyrimidine derivatives can be significantly influenced by the nature, position, and electronic properties of substituents on their aromatic rings. Studies on related 4,6-disubstituted di-(phenyl) pyrimidin-2-amine derivatives have demonstrated that the electronic properties of substituents on the phenyl ring play a crucial role in modulating activity. For instance, the introduction of an electron-withdrawing group, such as a nitro group (-NO2) at the para-position of the phenyl ring, has been shown to increase anti-inflammatory activity. researchgate.net Conversely, the presence of electron-donating groups, like a dimethylamino group (-N(CH3)2), at the same position tends to decrease this activity. researchgate.net
In a series of 2-heteroaryl-5-(substituted)phenylpyrimidines, the structure-activity relationship for the rest of the molecule was found to mimic that of related mdpi.comacs.orgmdpi.comtriazolo[1,5-a]pyrimidine series, indicating that substituent effects can be transferable across similar scaffolds. nih.gov For furan-based analogs, substitutions on a phenyl ring (termed the B ring) showed that groups like dimethyl amine, pyrrolidine, or piperidine (B6355638) at the 4-position improved activity by two- to three-fold. nih.gov
| Scaffold | Substituent (Position) | Electronic Effect | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| 4,6-di(phenyl)pyrimidin-2-amine | -NO2 (para-phenyl) | Electron-withdrawing | Increased anti-inflammatory activity | researchgate.net |
| 4,6-di(phenyl)pyrimidin-2-amine | -OCH3 (para-phenyl) | Electron-donating | Significant anti-inflammatory activity | researchgate.net |
| 4,6-di(phenyl)pyrimidin-2-amine | -N(CH3)2 (para-phenyl) | Electron-donating | Decreased anti-inflammatory activity | researchgate.net |
| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine analog | Dimethyl amine (4-phenyl) | Electron-donating | 2-3 fold activity improvement | nih.gov |
| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine analog | Pyrrolidine (4-phenyl) | Electron-donating | 2-3 fold activity improvement | nih.gov |
| 1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine analog | Carboxylic acid (4-phenyl) | Electron-withdrawing | Reduced activity | nih.gov |
Impact of Bioisosteric Replacements on Functional Profiles
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, toxicity, or pharmacokinetics while maintaining or improving its biological activity. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements can be envisioned for both the furan and phenyl moieties.
Studies on the antiprotozoal agent furamidine (B1674271), which features a central furan ring linking two phenyl groups, have shown that replacing the furan ring with a thiophene (B33073) ring can lead to highly active compounds. nih.gov This suggests that the furan's oxygen atom is not necessarily essential for activity and can be successfully replaced by a sulfur atom, which has different size, electronegativity, and electronic properties. Similarly, replacing one of the phenyl rings in furamidine analogs with other heterocycles like indole (B1671886) or benzimidazole (B57391) resulted in compounds with enhanced antiparasitic activity. nih.gov This indicates that the phenyl group can be substituted with other aromatic systems that may offer additional interaction points, such as hydrogen bond donors or acceptors, leading to improved functional profiles.
The concept of bioisosterism is broad; for example, a phenyl ring can often be interchanged with pyridyl or thiophene groups. cambridgemedchemconsulting.com Another example from a different chemical series demonstrated that a 2-difluoromethylpyridine group could serve as an effective bioisosteric replacement for a pyridine-N-oxide moiety, enhancing the desired biological activity. rsc.org These examples highlight the potential for significant functional modulation of the parent compound by strategically replacing key structural fragments.
| Parent Scaffold Fragment | Bioisosteric Replacement | Rationale / Potential Impact | Reference |
|---|---|---|---|
| Furan | Thiophene | Alters electronics and size; shown to maintain or enhance activity in similar compounds. | nih.gov |
| Furan | Benzimidazole / Indole | Introduces hydrogen bonding capabilities and modifies aromatic interactions. | nih.gov |
| Phenyl | Pyridyl / Thiophene | Modifies polarity, solubility, and potential for hydrogen bonding. | cambridgemedchemconsulting.com |
| Phenyl | Indole | Increases size and introduces a hydrogen bond donor, potentially enhancing target binding. | nih.gov |
Comparative Analysis with Structural Analogs for Enhanced Understanding
Another informative comparison can be made with pyrimidine series where the 2-position is substituted with different heteroaryl groups. In a study of anticancer agents, a series of 2-heteroarylpyrimidines was developed from mdpi.comacs.orgmdpi.comtriazolo[1,5-a]pyrimidines. nih.gov The SAR for the substituents on the pyrimidine core was found to be similar across these distinct series. However, the nature of the 2-heteroaryl group itself was critical; the highest activity was achieved when the heteroaryl group contained a nitrogen atom at the position ortho to the pyrimidine core, suggesting a key interaction at this position. nih.gov This finding underscores the importance of the specific arrangement of heteroatoms in the regions surrounding the central pyrimidine scaffold.
These comparative analyses provide valuable insights, suggesting that replacing the furan ring with a pyridofuran or modifying the phenyl group could be viable strategies for optimizing the biological profile of the lead compound.
Design Strategies for Modulating Selectivity and Potency
Based on SAR studies of pyrimidine derivatives, several design strategies can be employed to modulate the selectivity and potency of this compound.
Systematic Substitution on Aromatic Rings : As established in section 3.3.1, the electronic nature of substituents on the phenyl ring is a critical factor. A rational design approach would involve synthesizing a library of analogs with a diverse set of electron-withdrawing (e.g., -Cl, -CF3) and electron-donating (e.g., -CH3, -OCH3) groups at the ortho-, meta-, and para-positions of the phenyl ring to fine-tune potency. researchgate.net
Heterocyclic Ring Modification : The furan ring can be replaced with other five- or six-membered heterocycles such as thiophene, pyrrole, pyridine, or thiazole. This strategy, a form of bioisosteric replacement, aims to explore different steric and electronic interactions with the target protein. For instance, replacing a benzofuran (B130515) with a pyridofuran analog led to improved potency in HCV inhibitors, suggesting that incorporating a nitrogen atom could be beneficial. nih.gov
Core Scaffold Alteration : While maintaining the key pharmacophoric elements, the central pyrimidine ring can be modified. Fused heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines or pyridopyrimidines, have been successfully employed to develop potent and selective inhibitors of various enzymes, including kinases. mdpi.comacs.org This strategy can impart conformational rigidity and introduce new vectors for substitution, potentially leading to novel interactions and improved selectivity.
Targeting Specific Interactions : For kinase inhibitors, a common strategy involves designing molecules that can form specific hydrogen bonds with the hinge region of the ATP-binding pocket. The 2-amino group of the pyrimidine core is often crucial for this interaction. Modifications to the substituents at the 4- and 6-positions should be designed to optimize interactions with other parts of the binding site, thereby enhancing both potency and selectivity against other kinases.
By integrating these strategies, new analogs of this compound can be rationally designed with the goal of achieving enhanced potency, improved selectivity, and favorable drug-like properties.
Advanced Computational and Theoretical Characterization of 4 Furan 2 Yl 6 Phenylpyrimidin 2 Amine
Quantum Chemical Investigations
Quantum chemical methods are powerful tools for elucidating the molecular properties and reactivity of heterocyclic compounds like 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine. These computational approaches provide insights into the molecule's electronic structure, geometry, and potential interaction sites, which are crucial for understanding its chemical behavior.
Hydrogen bonds play a critical role in molecular recognition and biological activity. For this compound, the primary hydrogen bond acceptor sites are the two nitrogen atoms within the pyrimidine (B1678525) ring. Quantum chemical studies on similar pyrimidine derivatives have been conducted to determine the preferred site for hydrogen bonding. scirp.org
By using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT), researchers can model the interaction of the pyrimidine derivative with a hydrogen bond donor probe, such as hydrogen fluoride (B91410) (HF). scirp.org The stability of the resulting complexes is evaluated by calculating energetic parameters like the free enthalpy change of complexation (ΔG). scirp.org Studies on analogous 4-(halophenyl)-6-(furan-2-yl)pyrimidin-2-amine compounds revealed that one of the two pyrimidine nitrogen atoms is consistently the major hydrogen bonding site. scirp.org The nitrogen atom not adjacent to the amino group is typically identified as the preferred site, forming more stable hydrogen-bonded complexes. scirp.orgresearchgate.net This preference is quantified by calculating the percentage of complexes formed at each nitrogen site, with the major site accounting for over 80-90% of interactions depending on the level of theory used. scirp.orgresearchgate.net
Interactive Table: Energetic Parameters for Hydrogen Bonding on Pyrimidine Nitrogens
| Parameter | Method | Complex at N2 (kcal/mol) | Complex at N6 (kcal/mol) | Major Site |
| ΔG of Complexation | DFT/B3PW91 | -0.951 | -4.649 | N6 |
| ΔG of Complexation | HF/6-311+G(d,p) | -1.740 | -1.840 | N6 |
| % of Complexes | DFT/B3PW91 | 17.02% | 82.98% | N6 |
| % of Complexes | HF/6-311+G(d,p) | 6.81% | 93.19% | N6 |
Note: Data is representative from a study on a closely related halo-substituted derivative (DP-3) and illustrates the computational approach to identifying the primary hydrogen bonding site. N2 and N6 are used as per the numbering in the source study. scirp.org
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing varying potential values.
For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red or yellow) and positive potential (colored blue).
Negative Regions : The most negative potential is concentrated around the electronegative nitrogen atoms of the pyrimidine ring, as well as the oxygen atom of the furan (B31954) ring. researchgate.netresearchgate.net These red areas indicate the most probable sites for electrophilic attack and are consistent with the identification of the pyrimidine nitrogens as the primary hydrogen bond acceptor sites. researchgate.net
Positive Regions : Regions of positive potential are located around the hydrogen atoms, particularly those of the amino group (-NH2), making them susceptible to nucleophilic attack. researchgate.net
The MEP analysis, therefore, complements the hydrogen bonding site investigation by visually confirming that the pyrimidine nitrogens are the most electron-rich and accessible locations for interaction with electrophiles or hydrogen bond donors. researchgate.net
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometric properties of molecules. researchgate.net For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to determine the molecule's most stable conformation (geometry optimization). researchgate.netresearchgate.net
This process calculates the optimal bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net The results of geometry optimization often show that while the pyrimidine and furan rings are largely planar, there can be a significant twist between the planes of the different rings (phenyl, pyrimidine, and furan). nih.govnih.gov
Furthermore, DFT is used to calculate key electronic properties derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO Energy : Represents the ability of the molecule to donate an electron.
LUMO Energy : Represents the ability of the molecule to accept an electron.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net
These calculations provide a quantitative understanding of the molecule's electronic characteristics and reactivity. researchgate.netdergipark.org.tr
Interactive Table: Calculated Electronic Properties via DFT
| Property | Description | Typical Calculated Value |
| HOMO Energy | Electron donating ability | ~ -6.0 to -6.5 eV |
| LUMO Energy | Electron accepting ability | ~ -1.5 to -2.0 eV |
| Energy Gap (ΔE) | Chemical reactivity indicator | ~ 4.0 to 4.5 eV |
| Electronegativity (χ) | Power to attract electrons | ~ 3.7 to 4.2 eV |
| Chemical Hardness (η) | Resistance to charge transfer | ~ 2.0 to 2.25 eV |
Note: Values are representative for aminopyrimidine derivatives calculated using DFT methods and serve as an illustration. researchgate.net
A significant application of DFT is the prediction of various spectroscopic properties, which can be compared with experimental data to validate the computational model. nih.govnih.gov
IR Spectroscopy : By performing a vibrational frequency analysis on the optimized geometry, a theoretical infrared (IR) spectrum can be generated. nih.gov The calculated frequencies correspond to specific vibrational modes, such as N-H stretching of the amino group, C=N stretching within the pyrimidine ring, and C-H bending of the aromatic rings. researchgate.net
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These theoretical values are often in good agreement with experimental spectra, helping to assign specific signals to the correct nuclei in the molecule. asianpubs.org
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of the molecule. researchgate.net This allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, including the wavelength of maximum absorption (λmax), which corresponds to electronic excitations, often π→π* transitions within the conjugated system. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling techniques extend the analysis from single molecules to their interactions with larger biological systems, such as proteins. These methods are fundamental in computational drug discovery.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to the active site of a target protein. nih.govmdpi.com This method is crucial for understanding the structural basis of potential biological activity and for predicting the binding affinity. d-nb.info
In a typical docking study, the 2-aminopyrimidine (B69317) scaffold is recognized as a "hinge-binder" motif, known for its ability to form key hydrogen bonds with the backbone of the hinge region in many protein kinases. mdpi.com For this compound, docking simulations would likely predict the following interactions:
Hydrogen Bonds : The amino group (-NH2) and one of the pyrimidine ring nitrogens would act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues like cysteine or glutamic acid in a protein's active site. nih.govmdpi.com
Hydrophobic and π-π Interactions : The phenyl and furan rings can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket. mdpi.com
The docking process generates a binding score, often expressed as a free energy of binding (e.g., in kcal/mol), which estimates the strength of the ligand-protein interaction. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. d-nb.info
Interactive Table: Representative Molecular Docking Results for a Pyrimidine Derivative
| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclin-Dependent Kinase 2 (1HCK) | Compound 4c (Chloro-substituted aminopyrimidine) | -7.9 | THR 165, GLU 12, LYS 33 | Hydrogen Bond |
| Cyclin-Dependent Kinase 2 (1HCK) | Compound 4a (Cyano-substituted aminopyrimidine) | -7.7 | VAL 63, ILE 10 | Pi-Alkyl Interaction |
| Bacterial Protein (1UAG) | Furan-containing aminopyrimidine | Not specified | Not specified | Not specified |
Note: This table presents data from docking studies of similar aminopyrimidine compounds to illustrate the typical outputs of such an analysis. asianpubs.orgnih.gov
Computational Assessment of Molecular Reactivity and Stability
Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, reactivity, and stability of this compound. By calculating the optimized ground-state molecular geometry, researchers can determine key parameters such as bond lengths, bond angles, and dihedral angles. These calculations for analogous compounds, such as 4-(2',4'-difluorobiphenyl-4-yl)-6-phenylpyrimidin-2-amine, indicate that the molecule is not entirely planar, with twists between the aromatic rings.
The electronic properties of the molecule, which are crucial for understanding its reactivity, can be described by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For similar 2-aminopyrimidine derivatives, these electronic properties, along with molecular electrostatic potential (MEP) maps, help in identifying the regions of the molecule that are electron-rich and electron-poor, thus predicting sites susceptible to electrophilic and nucleophilic attack. The MEP analysis for related compounds has shown that the most negative regions are often associated with the ring nitrogen atoms, which can influence how the molecule interacts with other chemical species.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further quantitative measures of the molecule's reactivity and stability. These descriptors are detailed in the table below.
| Reactivity Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's electrophilic character. |
These computational assessments provide a foundational understanding of the chemical behavior of this compound, guiding further experimental studies and applications.
Prediction of Absorption, Distribution, and Metabolism (ADME) Theoretical Parameters for Drug Discovery
In the realm of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in determining its potential as a therapeutic agent. japsonline.com For this compound, computational tools can predict these properties, offering a preliminary assessment of its pharmacokinetic profile. These in silico methods are vital for identifying potential liabilities and guiding molecular modifications to enhance drug-likeness. japsonline.com
A common starting point for ADME prediction is the assessment of Lipinski's "Rule of Five," which outlines the physicochemical characteristics that are typically associated with good oral bioavailability in humans. These rules, along with other key ADME parameters, can be calculated using various software platforms. The predicted ADME profile for this compound, based on general principles for heterocyclic compounds, would likely include the parameters shown in the table below.
| ADME Parameter | Predicted Value/Range | Significance for Drug Discovery |
| Molecular Weight | < 500 g/mol | Influences absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | < 5 | A measure of lipophilicity, affecting solubility and permeability. |
| Hydrogen Bond Donors | ≤ 5 | Impacts solubility and membrane permeability. |
| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and binding to targets. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Relates to membrane permeability and oral bioavailability. |
| Gastrointestinal (GI) Absorption | High | Indicates the likelihood of absorption from the gut. |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Predicts whether the compound can cross into the central nervous system. |
| Cytochrome P450 (CYP) Inhibition | Yes/No | Predicts potential for drug-drug interactions. |
The predicted high gastrointestinal absorption and favorable drug-likeness suggest that this compound has the potential to be an orally bioavailable drug candidate. However, predictions of potential interactions with cytochrome P450 enzymes would necessitate further experimental validation to assess the risk of metabolic drug-drug interactions.
Theoretical Studies on Intramolecular and Intermolecular Interactions
Analysis of π-π Stacking Interactions
The planar aromatic rings within this compound—namely the furan, phenyl, and pyrimidine rings—create the potential for non-covalent π-π stacking interactions. These interactions are crucial in determining the supramolecular assembly of the compound in the solid state and can also influence its interactions with biological macromolecules. nih.gov
In a closely related compound, 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, crystallographic studies have provided direct evidence of such interactions. The shortest distance observed between the centroids of the furan and pyrimidine rings of adjacent molecules was found to be 3.489 Å, a clear indication of π-π stacking. lookchem.com It is highly probable that this compound would exhibit similar intermolecular stacking arrangements.
The nature of these π-π stacking interactions can be further elucidated through computational analysis. The geometry of the interaction can be parallel-displaced or T-shaped, with the former being common for aromatic systems. The strength of these interactions is influenced by the electronic nature of the interacting rings. The electron-rich furan and phenyl rings interacting with the relatively electron-deficient pyrimidine ring can lead to favorable electrostatic interactions that strengthen the π-π stacking.
| Interacting Rings | Type of Interaction | Typical Centroid-to-Centroid Distance | Significance |
| Furan - Pyrimidine | Intermolecular π-π Stacking | ~3.5 Å | Contributes to crystal packing and solid-state stability. |
| Phenyl - Pyrimidine | Intermolecular π-π Stacking | Variable | Influences molecular aggregation and solubility. |
| Furan - Phenyl | Intramolecular/Intermolecular | Variable | Can affect the overall conformation and molecular recognition. |
The presence and nature of these π-π stacking interactions are fundamental to understanding the solid-state properties of this compound and its potential for binding to biological targets with aromatic regions.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds connecting the furan and phenyl rings to the central pyrimidine core. Understanding the preferred conformations and the energy barriers between them is essential for comprehending the molecule's three-dimensional structure and how it interacts with its environment.
Computational methods, such as relaxed potential energy surface (PES) scans, can be used to explore the conformational landscape of the molecule. By systematically rotating the dihedral angles of the furan-pyrimidine and phenyl-pyrimidine linkages and calculating the corresponding energy, a conformational energy profile can be generated. This profile reveals the low-energy (stable) conformations and the high-energy (transitional) states.
For biaryl systems like the phenyl-pyrimidine fragment, the conformational preference is a balance between two opposing forces: resonance stabilization, which favors a planar conformation to maximize π-orbital overlap, and steric hindrance between ortho substituents, which favors a twisted conformation. In the case of this compound, the steric clash between the hydrogen atoms on the phenyl and pyrimidine rings at the ortho positions would likely lead to a non-planar ground state conformation.
The energy landscape of such molecules typically shows that conformations within a few kcal/mol of the global minimum are thermally accessible at room temperature. The table below summarizes the key aspects of the conformational analysis.
| Dihedral Angle | Rotational Barrier (Estimated) | Most Stable Conformation | Significance |
| Furan - Pyrimidine | Low | Near-planar | The smaller furan ring leads to less steric hindrance, potentially allowing for a more planar arrangement to maximize conjugation. |
| Phenyl - Pyrimidine | Moderate | Twisted/Non-planar | Steric repulsion between ortho hydrogens on the phenyl and pyrimidine rings likely forces a twisted conformation to relieve strain. |
Applications and Future Perspectives in Chemical Research
4-(Furan-2-yl)-6-phenylpyrimidin-2-amine as a Versatile Chemical Synthon
A synthon is a key concept in retrosynthetic analysis, representing a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound, with its multiple reactive sites—the amino group, the nitrogen atoms of the pyrimidine (B1678525) ring, and the furan (B31954) ring—is an exemplary versatile chemical synthon.
The 2-aminopyrimidine (B69317) core is a well-established building block for the construction of fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The amino group can act as a nucleophile, enabling reactions to form larger, polycyclic structures. Research on analogous structures, such as 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol, demonstrates this potential. This thiol derivative serves as a key starting material for a variety of nitrogen bridgehead compounds and mixed heterocyclic systems, including oxadiazolo-pyrimidines, pyrazolo-pyrimidines, and triazolo-pyrimidines, through reactions with nucleophiles like hydrazine (B178648) hydrate. researchgate.net Similarly, the amino group of this compound can be expected to undergo cyclization reactions with appropriate reagents to yield fused systems like triazolopyrimidines or pyrimido[1,2-a]pyrimidines.
Furthermore, the pyrimidine ring itself can be a precursor to other heterocyclic systems. Pyrimidines can be fused with a variety of heterocycles such as furan, thiophene (B33073), pyrrole, and pyrazole (B372694) to create diverse molecular architectures. frontiersin.org For instance, furan-containing pyrimidines have been used to synthesize more complex fused systems like thiazolo[3,2-a]pyrimidines. nih.gov The presence of both the furan and aminopyrimidine motifs in one molecule provides multiple avenues for annulation reactions, making it a powerful tool for generating molecular diversity.
Table 1: Examples of Complex Heterocyclic Systems Synthesized from Furan-Pyrimidine Scaffolds
| Starting Material Analogue | Reagents | Resulting Heterocyclic System |
| 4-(Aryl)-6-(furan-2-yl)pyrimidine-2-thiol | Hydrazine Hydrate | Hydrazinylpyrimidine |
| Hydrazinylpyrimidine derivative | Carbon Disulfide | Triazolo-pyrimidine |
| Hydrazinylpyrimidine derivative | Acetic Anhydride | Acetylhydrazinylpyrimidine |
| 4-(Aryl)-6-(furan-2-yl)pyrimidine-2-thiol | 2-Aminobenzoic Acid | Quinazolinonyl-pyrimidine |
This table is based on reactions of the analogous 2-thiol derivative as reported in the literature. researchgate.net
Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind to other molecules, such as proteins or metal ions. The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. mdpi.com The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological macromolecules.
While specific development of this compound as a chemical probe is not yet extensively documented, its structural features make it an attractive candidate. Derivatives can be designed to carry reporter groups (e.g., fluorophores) or reactive groups for covalent labeling. The furan and phenyl groups can be systematically modified to tune the molecule's selectivity and affinity for a target. For example, various substituted 2-aminopyrimidines have been developed as potent kinase inhibitors by targeting the ATP-binding site of enzymes. frontiersin.org
In coordination chemistry, the nitrogen atoms of the pyrimidine ring and the amino group can act as coordination sites for metal ions. This allows for the development of novel ligands for catalysis or metal-sensing applications. The specific geometry and electronic properties conferred by the furan and phenyl substituents would influence the coordination properties of the resulting metal complexes.
Exploration in Non-Therapeutic Material Science (e.g., catalyst development)
The application of pyrimidine derivatives is not limited to the life sciences; they also hold potential in material science. Nitrogen-containing heterocycles are of interest for creating organic materials with specific electronic or optical properties. researchgate.net The conjugated system spanning the phenyl, pyrimidine, and furan rings in this compound suggests potential for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components of photosensitizers.
In the realm of catalysis, the compound's structure is promising. The multiple nitrogen and oxygen atoms can serve as anchoring points for metal nanoparticles or as components of metal-organic frameworks (MOFs). While the direct use of this specific compound as a catalyst is an area for future exploration, related research has shown that inorganic solid supports can be used to catalyze the synthesis of 2,4,6-triaryl pyrimidines under microwave irradiation, indicating the compatibility of the pyrimidine core with catalytic processes. researchgate.net The development of catalysts where the pyrimidine-furan scaffold itself is the active component, perhaps through the formation of a metal complex, represents a novel research direction.
Future Directions in Pyrimidine-Furan Chemistry
The continued exploration of compounds like this compound is propelled by advancements in synthetic methodologies and computational chemistry. These tools are crucial for unlocking the full potential of the pyrimidine-furan scaffold.
The classical synthesis of 4,6-disubstituted-2-aminopyrimidines often involves the condensation of a chalcone (B49325) (an α,β-unsaturated ketone) with guanidine (B92328). researchgate.netresearchgate.net For this compound, the precursor would be 1-(furan-2-yl)-3-phenylprop-2-en-1-one. This foundational method allows for great diversity, as a wide variety of substituted chalcones can be prepared.
Future advancements will likely focus on improving the efficiency, sustainability, and scope of these syntheses. Key areas of development include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times from hours to minutes and improve yields in the synthesis of diaryl pyrimidines, often eliminating the need for solvents. researchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains portions of all reactants, offer a highly efficient route to complex pyrimidines. mdpi.com Developing MCRs for this class of compounds would streamline the synthesis of diverse libraries for screening.
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Late-Stage Functionalization: Developing methods to directly modify the synthesized this compound core (e.g., through C-H activation) would provide rapid access to derivatives that are difficult to obtain by traditional means.
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and guiding experimental design. For pyrimidine-furan compounds, computational approaches can provide deep insights into their structure-function relationships.
Density Functional Theory (DFT): DFT calculations are used to study the ground-state molecular geometry, electronic structure, and spectroscopic properties of molecules. Such studies have been performed on closely related aminopyrimidine derivatives to understand bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps, which are crucial for predicting reactivity and potential applications in materials science. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity or a specific property of a series of compounds. These models can predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target receptor. For developing this compound derivatives as potential enzyme inhibitors or ligands, docking studies can elucidate binding modes and predict binding affinities, guiding the design of more potent and selective molecules. researchgate.net
By combining these advanced synthetic and computational methods, researchers can efficiently explore the vast chemical space around the this compound scaffold, accelerating the discovery of new molecules with tailored functions for a wide range of chemical and material science applications.
Strategic Design for Specific Molecular Interactions
The strategic design of this compound for specific molecular interactions is rooted in the principles of medicinal chemistry, where distinct structural motifs are incorporated to optimize binding affinity and selectivity for biological targets. This compound's architecture, featuring a pyrimidine core flanked by furan and phenyl rings, is a deliberate amalgamation of moieties known to participate in various non-covalent interactions within protein active sites. Computational methods such as molecular docking and Density Functional Theory (DFT) are instrumental in refining this design, providing insights into the molecule's geometry and potential binding modes. researchgate.netnih.gov
The design strategy leverages the unique electronic and steric properties of each component:
Pyrimidine Core : The 2-aminopyrimidine scaffold serves as a crucial pharmacophore. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor. This dual functionality allows for the formation of specific hydrogen bonding patterns with amino acid residues in a target's binding pocket, a common feature in many kinase inhibitors. acs.org For instance, in related N-phenylpyrimidin-2-amine derivatives, this core is essential for anchoring the molecule within the ATP-binding site of kinases like c-Met. nih.gov
Furan Moiety : The inclusion of a furan ring at the 4-position is a strategic choice to enhance biological activity. The furan ring is a five-membered aromatic heterocycle that can act as an electron donor. nih.gov Its oxygen atom can participate in hydrogen bonding, and the aromatic system can engage in hydrophobic and π-stacking interactions. Structure-activity relationship (SAR) studies on related compounds have shown that the presence of a furan ring is a key determinant of their anticancer properties. nih.gov Systematic modifications of furan derivatives are a common strategy to improve their efficacy and selectivity. ijabbr.com
Phenyl Group : The phenyl group at the 6-position primarily serves as a hydrophobic moiety that can occupy hydrophobic pockets within the target protein. nih.govmdpi.com This is a critical element for achieving high binding affinity. The orientation and substitution pattern of the phenyl ring can significantly modulate the compound's biological activity. nih.govresearchgate.net SAR studies on similar pyrimidine derivatives have demonstrated that substitutions on the phenyl ring can drastically alter potency. For example, para-substitutions have been found to be favorable for the anticancer activity of some related molecules. nih.gov Conversely, bulky substituents at the meta-position of the phenyl ring have been shown to decrease the inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR). frontiersin.org
The interplay of these three components allows for a multi-pronged interaction with a target protein, which is a hallmark of rational drug design. The strategic placement of the furan and phenyl groups on the pyrimidine scaffold creates a molecule with a defined three-dimensional shape that is complementary to the topology of a specific protein's active site.
Structure-Activity Relationship (SAR) Insights from Related Compounds
The strategic design is further informed by extensive SAR studies on analogous chemical structures. These studies provide a framework for understanding how modifications to the core scaffold affect molecular interactions and, consequently, biological activity.
| Modification Site | Moiety/Substituent | Observed Impact on Activity | Reference |
| Pyrimidine C4/C6 | Furan Ring | Presence identified as key for anticancer activity (electron donor). | nih.gov |
| Pyrimidine C4/C6 | Phenyl/Aryl Ring | Acts as a hydrophobic domain crucial for activity. | nih.gov |
| Phenyl Ring | Para-substitution | Often leads to significant anticancer activity in related series. | nih.gov |
| Phenyl Ring | Meta-substitution (bulky groups) | Can lead to a reduction in EGFR inhibitory activity. | frontiersin.org |
| Pyrimidine Core | Fusion with other heterocycles | Can increase potency as anticancer agents (e.g., EGFR inhibitors). | nih.gov |
These SAR findings underscore the modular nature of the design, where each component can be fine-tuned to optimize interactions. For example, the phenyl group can be substituted with various functional groups to probe for additional interactions or to modulate the molecule's physicochemical properties. Similarly, the furan ring could be replaced with other heterocycles to alter the electronic profile and hydrogen bonding capacity.
Computational Modeling in Strategic Design
Computational studies play a pivotal role in visualizing and predicting the molecular interactions of compounds like this compound. Molecular docking simulations can predict the preferred binding pose of the molecule within a protein's active site, highlighting key interactions.
Key Predicted Interactions Based on Analogous Systems:
| Type of Interaction | Involved Moiety | Potential Interacting Residues (Examples) | Reference |
| Hydrogen Bonding | 2-Aminopyrimidine | Hinge region residues (e.g., Alanine, Glutamic Acid) in kinases. | acs.org |
| Hydrogen Bonding | 2-Aminopyrimidine | Key amino acids like Asparagine in bromodomains. | mdpi.com |
| Hydrophobic Interactions | Phenyl Group | Hydrophobic pockets formed by residues like Proline, Tyrosine. | mdpi.com |
| π-π Stacking | Phenyl Group, Furan Ring | Aromatic residues like Phenylalanine. | acs.org |
These computational models, combined with empirical SAR data, allow for a continuous cycle of design, synthesis, and testing. This iterative process is central to the strategic development of molecules like this compound, aiming to achieve highly specific and potent interactions with their designated biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(Furan-2-yl)-6-phenylpyrimidin-2-amine, and how can reaction conditions be optimized for improved yield?
- Methodology :
- Step 1 : Start with a pyrimidine scaffold (e.g., 2-aminopyrimidine) and introduce substituents via nucleophilic aromatic substitution or Suzuki coupling. For the furan-2-yl group, employ cross-coupling reactions (e.g., with furan-2-boronic acid) under palladium catalysis .
- Step 2 : Optimize solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance reaction efficiency. Use bases like K₂CO₃ or Et₃N to deprotonate intermediates .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC. Typical yields range from 20–40%, with optimization focusing on reducing side reactions (e.g., over-substitution) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., furan C–H protons at δ 6.3–7.4 ppm) and amine protons (δ 5.5–6.0 ppm) .
- X-ray Crystallography : Use single-crystal X-ray diffraction (Cu-Kα radiation) to resolve molecular geometry. Refinement via SHELXL (e.g., R-factor < 0.05) ensures accuracy in bond lengths and angles .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 266.1) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Approach :
- Analyze dihedral angles between the pyrimidine core and substituents. For example, the furan ring may exhibit a twist of 12–30° relative to the pyrimidine plane, impacting π-π stacking .
- Identify intramolecular hydrogen bonds (e.g., N–H⋯N between the amine and pyrimidine nitrogen) using SHELX hydrogen-bonding tables. These interactions stabilize specific conformations .
- Compare packing motifs (e.g., herringbone vs. layered structures) to assess intermolecular interactions (e.g., C–H⋯π or van der Waals forces) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound in drug discovery?
- Methodology :
- 3D-QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent effects (e.g., furan vs. phenyl groups) with bioactivity (e.g., IC₅₀ values against kinase targets) .
- Molecular Docking : Simulate binding to targets like HDACs or adenosine receptors. The furan’s electron-rich π-system may enhance interactions with hydrophobic pockets .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond donors/acceptors) using software like Schrödinger’s Phase .
Q. How do researchers address contradictory bioactivity data across assays for this compound?
- Resolution Strategies :
- Dose-Response Validation : Repeat assays with varying concentrations (e.g., 0.1–100 µM) to confirm potency trends .
- Orthogonal Assays : Cross-validate using fluorescence polarization (binding assays) and cell-based viability tests (e.g., MTT assay) to rule out false positives .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
